molecular formula C19H22ClNO2 B12085167 Phenyl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone hydrochloride

Phenyl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone hydrochloride

Cat. No.: B12085167
M. Wt: 331.8 g/mol
InChI Key: MIPMTZDKDJRMTB-UHFFFAOYSA-N
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Description

Phenyl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone hydrochloride is a synthetic benzophenone derivative with a pyrrolidine-ethoxy substituent on one phenyl ring and a hydrochloride salt (Fig. 1). Its structure comprises:

  • Benzophenone core: A ketone group bridging two aromatic rings.
  • 4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl group: A pyrrolidine (5-membered amine ring) linked via an ethoxy chain to the phenyl ring.
  • Hydrochloride salt: Enhances solubility and stability for pharmacological applications .

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20;/h1-3,6-11H,4-5,12-15H2;1H

InChI Key

MIPMTZDKDJRMTB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzophenone derivatives or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzophenone moiety play crucial roles in its binding to target proteins or enzymes. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its pyrrolidine-ethoxy-phenyl substitution pattern. Below is a comparison with structurally related compounds:

Compound Name Key Structural Differences Biological Activity Pharmacological Notes References
(4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride Replaces pyrrolidine with piperidine (6-membered ring) and adds fluorine to the phenyl ring Higher binding affinity to σ-receptors due to piperidine’s conformational flexibility Improved metabolic stability compared to pyrrolidine analogues
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride Substitutes ethoxy-pyrrolidine with piperidinylmethoxy Anticholinergic activity; potential use in gastrointestinal disorders Reduced CNS penetration due to bulkier piperidine group
Desethylamiodarone Hydrochloride Contains benzofuran and iodine substituents instead of benzophenone Antiarrhythmic agent (class III) Iodine atoms increase lipophilicity and half-life but raise toxicity risks
Mebeverine Features a veratric acid moiety instead of benzophenone Antispasmodic (muscarinic receptor antagonist) Limited CNS activity due to poor blood-brain barrier penetration
Raloxifene Hydrochloride Benzothiophene core with piperidinoethoxy group Selective estrogen receptor modulator (SERM) Piperidinoethoxy group critical for estrogen receptor subtype selectivity

Key Findings from Comparative Studies

Amine Ring Size :

  • Pyrrolidine (5-membered) : Enhances conformational rigidity, favoring interactions with G protein-coupled receptors (GPCRs) .
  • Piperidine (6-membered) : Provides better σ-receptor binding but may reduce target specificity due to increased flexibility .

Substituent Effects: Fluorine Addition: Increases lipophilicity and metabolic stability (e.g., in (4-fluorophenyl)(piperidin-4-yl)methanone) but may alter receptor selectivity . Hydrochloride Salt: Common across analogues to improve aqueous solubility; critical for in vivo efficacy .

Biological Activity Trends :

  • Pyrrolidine-containing compounds often exhibit CNS activity due to favorable blood-brain barrier penetration .
  • Piperazine or piperidine derivatives (e.g., raloxifene) are more common in hormone-targeting therapies .

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